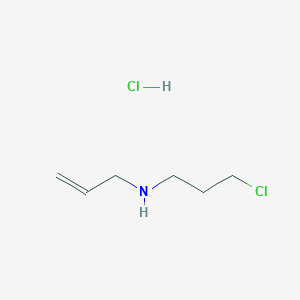![molecular formula C27H25N3O5S2 B2506832 diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-59-0](/img/structure/B2506832.png)
diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, "diethyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate," is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, such as inhibition of human leukocyte elastase , antiallergy activity , and antituberculosis activity .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions. For instance, the Gewald thiophene synthesis is a method used to obtain ethyl 2-aminothiophene-3-carboxylates, which can serve as precursors for further chemical transformations . Similarly, the synthesis of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate involved structural modifications of quinazoline derivatives . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a related compound, diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, was found to be stabilized by intermolecular and intramolecular hydrogen bonds, with the thieno[2,3-b]pyridine moiety being planar . This information can provide insights into the potential molecular conformation of the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes their ability to act as inhibitors for enzymes such as human leukocyte elastase, where they function as acyl-enzyme inhibitors . The stability of these compounds under various conditions, such as alkaline hydrolysis, is also a key aspect of their chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their crystalline structure, as evidenced by X-ray diffraction data . The crystallographic data can reveal important aspects such as the space group, unit cell parameters, and molecular packing within the crystal lattice. These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research has demonstrated various methods for synthesizing thiophene and quinoline derivatives, highlighting their chemical reactivity and potential for creating structurally diverse compounds. For instance, Aleksandrov et al. (2020) discussed the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline through condensation and subsequent reactions, offering insights into electrophilic substitution reactions that could be applicable to related compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020). Additionally, Armas et al. (2003) provided crystallographic analysis of a closely related molecule, emphasizing the importance of structural characterization in understanding compound properties (Armas, Peeters, Blaton, Ranter, Navarro, Solano, Reyes, & Rodríguez, 2003).
Biological Activity
The exploration of biological activities of thieno[2,3-b]pyridine derivatives has shown promising results in various studies. Hung et al. (2014) synthesized and tested a series of thieno[2,3-b]pyridines-2-carboxamides for antiproliferative activity, identifying compounds with significant activity against cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Hung, Arabshahi, Leung, Reynisson, & Barker, 2014).
Electropolymerization and Sensor Applications
Research into the electropolymerization of thieno[3,4-b][1,4]dioxin derivatives and their application in sensing technologies has also been reported. Carbas et al. (2012) synthesized a fluorescent polymer with sensitivity towards metal cations, particularly Fe^3+ ions, demonstrating the utility of such compounds in developing selective sensors (Carbas, Kıvrak, Zora, & Önal, 2012).
Propiedades
IUPAC Name |
diethyl 2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5S2/c1-3-34-26(32)23-17-11-12-30(27(33)35-4-2)15-22(17)37-25(23)29-24(31)18-14-20(21-10-7-13-36-21)28-19-9-6-5-8-16(18)19/h5-10,13-14H,3-4,11-12,15H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVCFARQVDIALJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylbenzyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2506749.png)
![(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B2506751.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methoxybenzoate](/img/structure/B2506754.png)






![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)

